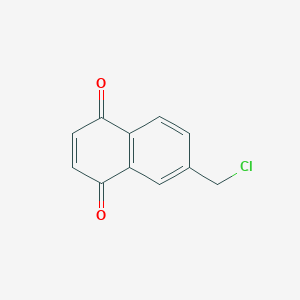
6-(Chloromethyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by a naphthalene ring substituted with a chloromethyl group at the 6-position and two ketone groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)naphthalene-1,4-dione typically involves the chloromethylation of naphthalene-1,4-dione. One common method includes the reaction of naphthalene-1,4-dione with paraformaldehyde and hydrochloric acid in the presence of a catalyst such as phosphoric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the lachrymatory and vesicant nature of the intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation and Reduction: The compound can be reduced to form hydroquinone derivatives or oxidized to form more complex quinone structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include amines, ethers, and thioethers.
Oxidation and Reduction Products: Hydroquinone derivatives and higher-order quinones are typical products.
Scientific Research Applications
6-(Chloromethyl)naphthalene-1,4-dione has several applications in scientific research:
Biology: Studied for its potential antimicrobial and antitumor properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)naphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects:
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,4-dione: Lacks the chloromethyl group but shares similar quinone structure and reactivity.
2-Chloromethyl-1,4-naphthoquinone: Similar structure but with the chloromethyl group at a different position.
1,4-Naphthoquinone: Basic quinone structure without any substituents.
Uniqueness
6-(Chloromethyl)naphthalene-1,4-dione is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new therapeutic agents .
Properties
CAS No. |
81402-04-2 |
|---|---|
Molecular Formula |
C11H7ClO2 |
Molecular Weight |
206.62 g/mol |
IUPAC Name |
6-(chloromethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO2/c12-6-7-1-2-8-9(5-7)11(14)4-3-10(8)13/h1-5H,6H2 |
InChI Key |
VWEIMPVXPBVRQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCl)C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
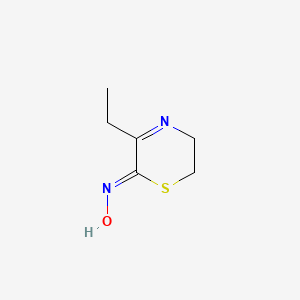
![2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol](/img/structure/B14408141.png)
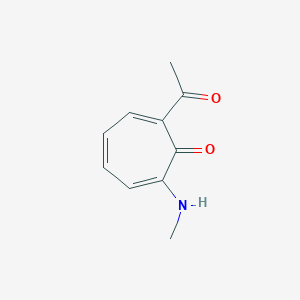
![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)


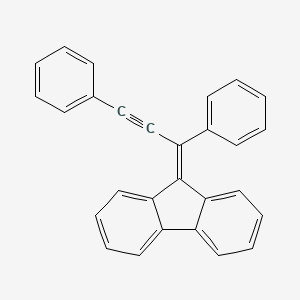
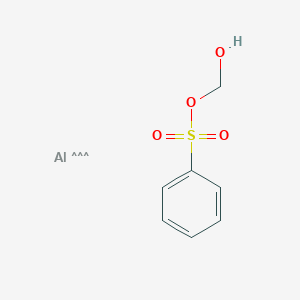
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)
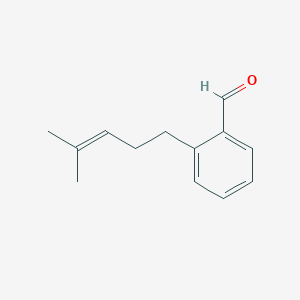
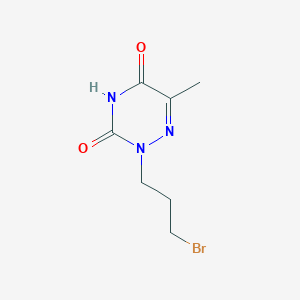
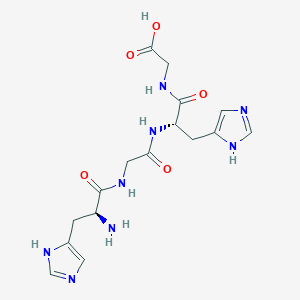
![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)
